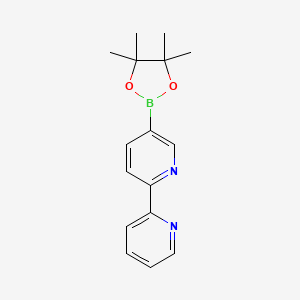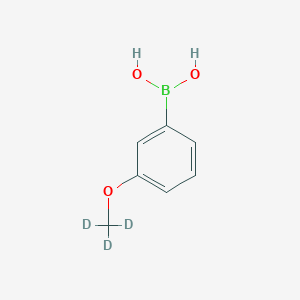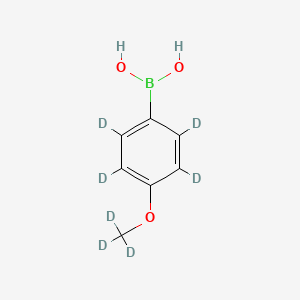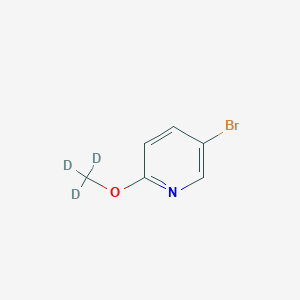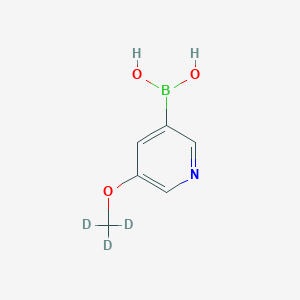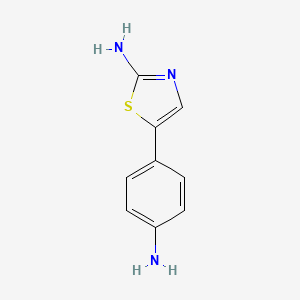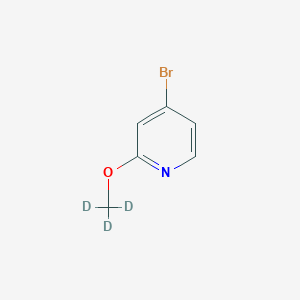
4-Bromo-2-(methoxy-D3)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(methoxy-D3)pyridine is a deuterated derivative of 4-Bromo-2-methoxypyridine, a compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The deuterated version, this compound, is particularly useful in research due to its unique isotopic properties, which can be leveraged in various analytical and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxy-D3)pyridine typically involves the bromination of 2-methoxypyridine followed by deuteration. One common method includes the use of bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the 4-position. The deuteration step can be achieved using deuterated reagents like deuterated methanol (CD3OD) in the presence of a base such as sodium hydride (NaH) to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product, which is crucial for its applications in research and development.
化学反应分析
Types of Reactions
4-Bromo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and organoboron reagents for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-(methoxy-D3)pyridine, while a Suzuki coupling reaction can produce a biaryl compound.
科学研究应用
4-Bromo-2-(methoxy-D3)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling, which allows for precise tracking in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, where its unique properties can enhance performance.
作用机制
The mechanism of action of 4-Bromo-2-(methoxy-D3)pyridine depends on its specific application. In biological systems, its deuterated nature allows for detailed studies of metabolic processes, as the deuterium atoms can be tracked using spectroscopic techniques. The compound may interact with various molecular targets, such as enzymes or receptors, influencing their activity and providing insights into their function.
相似化合物的比较
Similar Compounds
4-Bromo-2-methoxypyridine: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling benefits.
2-Methoxy-4-chloropyridine: Another halogenated pyridine derivative with similar reactivity but different electronic properties due to the chlorine atom.
4-Bromo-2-hydroxypyridine: A hydroxyl-substituted derivative with different reactivity and applications.
Uniqueness
4-Bromo-2-(methoxy-D3)pyridine stands out due to its deuterium labeling, which provides unique advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision. This makes it a valuable tool in both chemical synthesis and biological studies.
属性
IUPAC Name |
4-bromo-2-(trideuteriomethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGMMXMLPTTAY-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
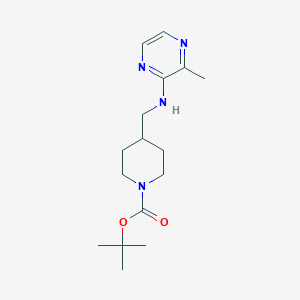
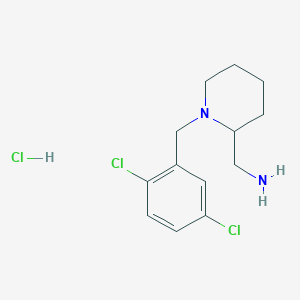
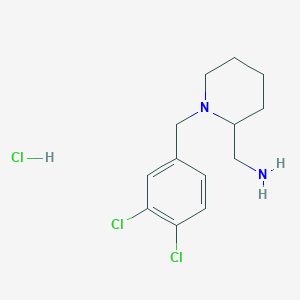
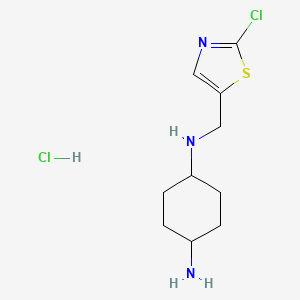
![[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7899245.png)
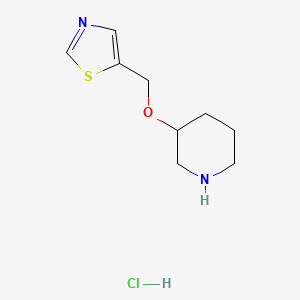
![2-[(2-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7899254.png)
